2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine
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Overview
Description
2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine is an organic compound that features a pyrimidine ring substituted with biphenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where o-chloronitrobenzene and to-chlorophenylboronic acid are used as starting materials. Under nitrogen protection, these reactants are combined with potassium carbonate, KI, and CuI catalyst in DMF and water. The mixture is heated to 130°C for 17 hours, followed by extraction and purification to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a pyrimidine oxide.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.
Phenylpyrimidine: A pyrimidine ring substituted with a phenyl group.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine is unique due to the combination of biphenyl and phenyl groups on the pyrimidine ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C22H15ClN2
- Molecular Weight : 342.83 g/mol
- CAS Number : 1689538-58-6
- Purity : Typically >98% in commercial preparations.
Research indicates that this compound may function through various biological pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory processes. For instance, it acts as a modulator of the 5-lipoxygenase-activating protein (FLAP), which is crucial in the synthesis of leukotrienes, mediators of inflammation .
- Anticancer Properties : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, it has demonstrated potent inhibitory effects on the proliferation of triple-negative breast cancer (TNBC) cells, with an IC50 value indicating effective growth inhibition .
- Neuroprotective Effects : There is emerging evidence suggesting that compounds similar to this compound may have neuroprotective properties, potentially beneficial in conditions such as Parkinson's disease .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on the effects of this compound on MDA-MB-231 cells (a TNBC line) revealed a significant reduction in cell viability at concentrations as low as 0.126 μM. The compound exhibited a selectivity index favoring cancer cells over normal cells, indicating its potential for targeted cancer therapy .
Case Study: Inflammation Modulation
Another investigation highlighted the compound's role in modulating inflammatory responses by inhibiting FLAP activity. This effect was particularly relevant in models of asthma and other respiratory conditions, where leukotriene synthesis plays a critical role in pathophysiology .
Safety and Toxicology
Toxicological assessments indicate that this compound exhibits a favorable safety profile. Studies have shown no acute toxicity in animal models at doses up to 2000 mg/kg .
Properties
Molecular Formula |
C22H15ClN2 |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
4-chloro-6-phenyl-2-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C22H15ClN2/c23-21-15-20(18-9-5-2-6-10-18)24-22(25-21)19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-15H |
InChI Key |
RTXODVRNOQIGIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CC(=N3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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